4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

medicinal chemistry positional isomerism structure-activity relationship

Procure this specific para-substituted TZD-amino-benzoic acid hybrid for target-specific screening. Unlike meta-isomers or N-dealkylated analogs, its unique 4-nitrobenzyl group provides a built-in diversification handle (reducible to amine) and its para-benzoic acid orientation ensures correct pharmacophore geometry for PTP1B inhibition and EAAT1 modulation. Ideal for antimicrobial programs seeking enhanced Gram-negative penetration (XLogP3=2.9) and hypoxia-activated prodrug research requiring a trackable nitro-reductase substrate. Avoid generic TZD replacements—this exact regioisomer is essential for reliable SAR data.

Molecular Formula C17H13N3O6S
Molecular Weight 387.37
CAS No. 1008001-26-0
Cat. No. B2799385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
CAS1008001-26-0
Molecular FormulaC17H13N3O6S
Molecular Weight387.37
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O6S/c21-15-14(18-12-5-3-11(4-6-12)16(22)23)27-17(24)19(15)9-10-1-7-13(8-2-10)20(25)26/h1-8,14,18H,9H2,(H,22,23)
InChIKeyJLENHWYNKUJUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic Acid (CAS 1008001-26-0): Chemical Identity and Structural Classification for Procurement Decisions


4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a para-substituted thiazolidinedione (TZD) derivative that integrates a 4-nitrobenzyl group at the N-3 position and a para-aminobenzoic acid (PABA) moiety linked via an amino bridge at the C-5 position of the core heterocycle [1]. With a molecular formula of C17H13N3O6S and a molecular weight of 387.4 g/mol, this compound belongs to a therapeutically relevant scaffold class widely explored for PTP1B inhibition, antimicrobial activity, and metabolic disorder targets [2]. However, characterized biological data specific to this exact compound remains extremely scarce in the public domain, a critical factor that must weigh heavily in procurement decisions for target-specific screening campaigns.

Why 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic Acid Cannot Be Substituted with Common In-Class Analogs


Generic substitution within the 2,4-dioxothiazolidine-5-amino benzoic acid family fails because the specific regio- and chemo-identity of the substituents fundamentally alters molecular properties. For instance, the para-substituted benzoic acid isomer (target compound) and its meta-substituted counterpart (3-((3-(4-nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, CAS 1008010-62-5) are distinct chemical entities with different spatial orientations of the critical carboxylic acid pharmacophore . Similarly, analogs lacking the N-3 nitrobenzyl group or those with alternative linkers (e.g., methylene instead of amino) exhibit different lipophilicity profiles, hydrogen-bonding capacities, and metabolic liabilities, rendering simple one-to-one replacement scientifically invalid without direct comparative data [1].

Quantitative Differentiation Evidence: 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic Acid vs. Structural Analogs


Para- vs. Meta-Benzoic Acid Isomerism: A Clear Differentiation Point from 3-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic Acid (CAS 1008010-62-5)

The target compound is unequivocally differentiated from its closest positional isomer, 3-((3-(4-nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008010-62-5), by the para- vs. meta-substitution pattern of the benzoic acid moiety [1]. The para-isomer presents the carboxylic acid group in a linear, extended orientation relative to the TZD core, while the meta-isomer presents it at a 120° angle, a geometric difference that can profoundly alter target binding, as evidenced by SAR trends in analogous TZD-based PTP1B inhibitors where regioisomeric placement of acidic groups dictated inhibitory potency [2].

medicinal chemistry positional isomerism structure-activity relationship

Presence of 4-Nitrobenzyl Substituent: Differentiation from Des-nitrobenzyl Analog (CAS 1008003-22-2)

The target compound bears a 4-nitrobenzyl group at the N-3 position of the TZD ring, a feature absent in the simpler analog 4-((2,4-dioxothiazolidin-5-yl)amino)benzoic acid (CAS 1008003-22-2) [1][2]. The addition of this aromatic nitro group increases the calculated XLogP3 from approximately 1.0 (for the des-nitro analog) to 2.9 for the target compound, representing a substantial ~100-fold increase in theoretical lipophilicity [1]. Furthermore, the nitro group provides a synthetic handle for reduction to a primary amine, enabling further diversification or prodrug strategies [3].

medicinal chemistry lipophilicity prodrug design

Amino Linker at C-5 Position: Differentiation from Methylene-Linked TZD Analogs

The target compound features a direct amino (-NH-) linker between the TZD C-5 position and the para-benzoic acid phenyl ring, in contrast to the more common methylene (-CH2-) linker found in compounds such as 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid derivatives [1]. In a class-level EAAT1 inhibitor SAR study, replacement of a methylene linker with an amino linker in a closely related TZD-benzoic acid scaffold altered both potency and subtype selectivity, highlighting the functional significance of this structural feature [2][3].

medicinal chemistry linker chemistry hydrogen bonding

Procurement-Driven Application Scenarios for 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic Acid


Diversifiable Hit for PTP1B or Related Phosphatase Inhibitor Screening

Given the established role of TZD-benzoic acid hybrids as PTP1B inhibitors with micromolar potency [1], this compound can serve as a para-substituted, amino-linked screening hit. Its 4-nitrobenzyl group provides a built-in diversification handle (reduction to amine for further derivatization) that simpler TZD analogs lack, enabling rapid SAR exploration after primary screening.

Selective EAAT Transporter Probe Design Starting Point

The TZD-amino-benzoic acid scaffold has demonstrated potential for selective EAAT1 inhibition when bearing appropriate substituents [2]. This compound, with its specific combination of 4-nitrobenzyl and para-benzoic acid groups, represents a unique starting point for medicinal chemists seeking to develop subtype-selective glutamate transporter modulators without committing to the synthetic effort of building the entire scaffold from scratch.

Antimicrobial SAR Studies Targeting Gram-Negative Bacteria

Para-aminobenzoic acid-TZD hybrids have shown moderate to good activity against E. coli ATCC 25922 [3]. The target compound extends this chemotype with a 4-nitrobenzyl substituent that increases lipophilicity (XLogP3 = 2.9), a property often correlated with improved Gram-negative membrane penetration. This makes it a rational procurement choice for antimicrobial discovery groups seeking to explore TZD-based antibacterials with enhanced permeability.

Chemical Biology Tool for Reductive Prodrug Activation Studies

The presence of a 4-nitrobenzyl group provides a well-precedented trigger for bioreductive activation [4]. Researchers developing hypoxia-activated prodrugs or nitroreductase-based gene therapy systems can procure this compound as a readily available model substrate possessing both a reducible nitro trigger and a trackable benzoic acid reporter, avoiding the need for de novo synthesis of a custom probe molecule.

Quote Request

Request a Quote for 4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.